1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine
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Overview
Description
1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolo[4,3-d]pyrimidine family, which is known for its diverse biological activities, including anti-inflammatory, antiproliferative, and antifungal properties .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has been found to interact with various enzymes and proteins . It has been identified as a novel inhibitor of CDK2, a key enzyme involved in cell cycle regulation . The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity .
Cellular Effects
The compound has been shown to have significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the active site of CDK2 through essential hydrogen bonding with Leu83 . This binding interaction results in the inhibition of CDK2, leading to alterations in cell cycle progression .
Temporal Effects in Laboratory Settings
It has been observed that the compound has significant inhibitory activity against CDK2, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitrile with urea in the presence of acetic acid . Another approach includes the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the substitution of a nucleophile for a leaving group in the compound.
Cyclization: Formation of the pyrazolo[4,3-d]pyrimidine ring system through cyclization reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Methylamine is commonly used as a nucleophile in the substitution reactions.
Cyclization: Enaminonitrile and urea in the presence of acetic acid are used for cyclization.
Major Products
The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: The compound is studied for its antiproliferative effects on various cancer cell lines.
Pharmacology: Research includes its potential use as an anti-inflammatory and antifungal agent.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: Another compound in the pyrazolo[4,3-d]pyrimidine family with similar biological activities.
Pyrazolo[4,3-d]pyrimidin-7-one: A parent molecule of sildenafil, known for its similar size, shape, and dipole moment.
Uniqueness
1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a promising candidate for drug development .
Properties
IUPAC Name |
1-methylpyrazolo[4,3-d]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-11-5-4(2-10-11)8-3-9-6(5)7/h2-3H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQKKZBONXZYLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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